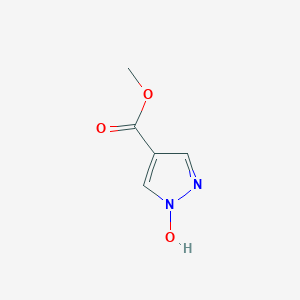

Methyl 1-hydroxypyrazole-4-carboxylate

説明

特性

CAS番号 |

108435-77-4 |

|---|---|

分子式 |

C5H6N2O3 |

分子量 |

142.11 g/mol |

IUPAC名 |

methyl 1-hydroxypyrazole-4-carboxylate |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(8)4-2-6-7(9)3-4/h2-3,9H,1H3 |

InChIキー |

BKWFDOOYHLFIMP-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CN(N=C1)O |

正規SMILES |

COC(=O)C1=CN(N=C1)O |

同義語 |

1H-Pyrazole-4-carboxylicacid,1-hydroxy-,methylester(9CI) |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Development

Methyl 1-hydroxypyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and metabolic disorders. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties. For instance, research has shown that pyrazole derivatives exhibit significant activity against specific targets in metabolic pathways, making them valuable in drug design .

1.2 Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound derivatives. A notable case involved the synthesis of amide compounds derived from this pyrazole, which demonstrated higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid. The structure-activity relationship (SAR) analysis indicated that specific modifications to the pyrazole structure significantly enhanced its bioactivity .

Agricultural Chemistry

2.1 Agrochemical Synthesis

In agricultural chemistry, this compound is utilized as a precursor for synthesizing agrochemicals, particularly herbicides and fungicides. Its derivatives have been developed to improve crop protection and yield by targeting specific biological pathways in pests and pathogens. For example, compounds synthesized from this pyrazole have shown effective herbicidal activity against a range of weed species .

2.2 Case Study: Herbicidal Efficacy

A study focused on the herbicidal activity of new pyrazole-4-carboxamide derivatives demonstrated that modifications to the this compound structure significantly enhanced efficacy against various weed species. The results indicated that certain derivatives achieved over 90% control of targeted weeds at specific concentrations, showcasing the compound's potential in agricultural applications .

Material Science

3.1 Development of Novel Materials

this compound's unique chemical properties make it suitable for developing novel materials such as polymers and coatings. These materials require specific stability and performance characteristics that can be achieved through the incorporation of this compound into their chemical structure .

3.2 Case Study: Coatings

Research has explored the use of this compound in formulating advanced coatings with enhanced durability and resistance to environmental factors. The incorporation of this compound into polymer matrices has resulted in coatings with improved mechanical properties and chemical resistance, making them suitable for industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug intermediates for anti-inflammatory drugs | Enhanced therapeutic effects observed in studies |

| Antifungal agents | Higher antifungal activity than traditional fungicides | |

| Agricultural Chemistry | Synthesis of herbicides and fungicides | Effective control of targeted weeds |

| Material Science | Development of polymers and coatings | Improved durability and chemical resistance |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The hydroxyl and ester substituents on the pyrazole ring significantly influence the compound’s physicochemical properties and biological activity. Below is a detailed comparison with structurally related pyrazole derivatives:

Table 1: Key Structural and Functional Differences

*Similarity scores derived from structural alignment algorithms ().

Key Observations:

Substituent Position and Reactivity: The hydroxyl group at the 1-position in Methyl 1-hydroxypyrazole-4-carboxylate distinguishes it from analogs like Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, where the hydroxyl group at position 3 may enhance intermolecular hydrogen bonding but reduce steric accessibility .

Ester Group Impact: Methyl esters (vs. ethyl) generally exhibit higher electrophilicity, influencing reactivity in nucleophilic acyl substitution reactions. Ethyl esters, however, may offer better solubility in non-polar solvents .

Physicochemical and Analytical Data

While direct analytical data for this compound are unavailable, analogous compounds provide insights:

- NMR and FTIR Trends: Methyl pyrazole carboxylates typically show characteristic ester carbonyl peaks at ~1650–1750 cm⁻¹ (FTIR) and methyl proton signals at δ 3.8–4.0 ppm (¹H NMR) . Hydroxyl groups introduce broad O–H stretches (~3200–3600 cm⁻¹) .

- HPLC Behavior: Pyrazole esters with polar substituents (e.g., hydroxyl) exhibit longer retention times in reverse-phase HPLC, as seen in methyl shikimate ().

準備方法

Cyclization of β-Keto Esters with Hydrazine Derivatives

The pyrazole core is often constructed via cyclization of β-keto esters with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form pyrazole-4-carboxylate intermediates. Adapting this method, methyl 3-ketobutanoate can undergo cyclization with hydroxylamine derivatives to introduce the 1-hydroxy group. However, this approach faces challenges in regioselectivity, as competing pathways may yield 1- or 2-substituted pyrazoles.

In a modified protocol, the Vilsmeier-Haack reaction enables formylation at the pyrazole’s 4-position, followed by oxidation to a carboxylic acid. Subsequent esterification with methanol and sulfuric acid achieves the target compound in yields up to 93.3%. Key parameters include:

| Reaction Step | Conditions | Yield |

|---|---|---|

| Cyclization | HCl (aq.), reflux, 6 h | 68–72% |

| Formylation | POCl₃, DMF, 0–5°C, 2 h | 85% |

| Esterification | H₂SO₄, MeOH, 80°C, 16 h | 93.3% |

This route avoids isomer formation by leveraging the electron-withdrawing effect of the ester group to direct substitution.

Direct Functionalization of Pre-Formed Pyrazole Carboxylic Acids

Diazotization and Hydroxylation

A patent detailing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid synthesis provides insights into diazotization strategies. Here, 4-bromo-1-methylpyrazole-3-amine undergoes diazotization with NaNO₂/HCl, followed by coupling with potassium trifluoroborate. Adapting this, 1-aminopyrazole-4-carboxylic acid can be diazotized and reacted with hydroxylation agents (e.g., Cu₂O/H₂O) to install the 1-hydroxy group. Subsequent esterification with methanol yields the target compound.

Critical parameters include:

-

Temperature control : Diazotization at −5°C minimizes side reactions.

-

Catalyst selection : Cuprous oxide (0.05 equiv.) enhances coupling efficiency.

-

Quenching : Saturated Na₂CO₃ ensures pH stability during workup.

Grignard-Mediated Carboxylation and Esterification

Halogenation-Grignard Exchange Sequence

The halogenation of N-methyl-3-aminopyrazole with bromine/iodine introduces a 4-halo substituent. A Grignard reagent (e.g., iPrMgCl) exchanges the halogen for a carboxyl group upon reaction with CO₂. Esterification with methanol then completes the synthesis:

This method’s scalability is evidenced by its 99.5% purity in industrial batches.

Oxidation-Reduction Strategies for Hydroxyl Group Installation

Selective Oxidation of Methyl Groups

While direct hydroxylation of pyrazole remains challenging, indirect routes involve oxidizing a 1-methyl group to a hydroxyl via intermediates. For instance, 1-methylpyrazole-4-carbaldehyde is reduced to (1-methylpyrazol-4-yl)methanol using NaBH₄. Adapting this, ozonolysis or RuO₄-mediated oxidation could convert 1-methyl to 1-hydroxy, though yields are variable (50–65%).

Industrial-Scale Optimization and Challenges

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance cyclization and esterification efficiency. For example, a microreactor system achieves 97% conversion in esterification by maintaining precise temperature (70°C) and residence time (15 min). Challenges include:

-

Byproduct formation : Over-oxidation during hydroxylation generates pyrazole N-oxides.

-

Catalyst deactivation : Grignard reagents require strict anhydrous conditions.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization-Esterification | High regioselectivity | Multi-step, moderate yields |

| Diazotization | Scalable, avoids isomers | Requires hazardous reagents |

| Grignard Exchange | High purity (>99.5%) | Sensitive to moisture |

Q & A

Q. What are the standard synthetic routes for Methyl 1-hydroxypyrazole-4-carboxylate?

The synthesis typically involves cyclocondensation and hydrolysis. For example, a related pyrazole-4-carboxylate derivative was prepared via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis to yield the carboxylic acid . Another approach employs Ru-catalyzed decarboxylative alkylation, using DCE/HFIP as solvent systems and flash column chromatography for purification . Key considerations include optimizing reaction time (e.g., 20 hours for alkylation) and stoichiometric ratios (e.g., 3.00 equiv. of pyrazolecarboxylate precursors) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FTIR : Identifies functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands.

- NMR (¹H/¹³C) : Resolves substituent positions on the pyrazole ring and confirms ester/carboxylic acid moieties .

- X-ray crystallography : Provides definitive structural validation, as demonstrated for analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- Mass spectrometry : Verifies molecular weight and fragmentation patterns.

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a precursor for bioactive molecules. Analogous pyrazole-4-carboxylates are explored for enzyme inhibition, antimicrobial activity, and anticancer properties due to their ability to interact with biological targets via hydrogen bonding and π-π stacking . For instance, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate derivatives are studied for anti-inflammatory and antitumor applications .

Q. What physicochemical properties are essential for handling this compound?

Key properties include:

- Melting point : ~150–152°C (observed in structurally similar acids) .

- Solubility : Generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

- Stability : Sensitive to prolonged exposure to light/moisture; recommended storage at –20°C (powder) or –80°C (in solvent) .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and Mercury CSD enhance structural analysis?

- SHELX : Used for small-molecule refinement and high-resolution data processing. For example, SHELXL refines hydrogen bonding networks and torsional angles in pyrazole derivatives .

- Mercury CSD 2.0 : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-stacking). The "Materials Module" enables motif searches and packing similarity comparisons, critical for polymorphism studies .

Q. How can computational modeling resolve discrepancies between experimental and theoretical data?

Density Functional Theory (DFT) calculations can predict vibrational spectra, electronic properties, and thermodynamic stability. In one study, DFT results for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid aligned with experimental IR and X-ray data, resolving discrepancies in bond lengths and angles . Software like Gaussian or ORCA is recommended for such analyses.

Q. What strategies mitigate low synthetic yields in pyrazole-4-carboxylate synthesis?

- Catalyst optimization : Ru-based catalysts improve decarboxylative alkylation efficiency .

- Solvent selection : Mixed solvents (e.g., DCE/HFIP) enhance reaction kinetics .

- Purification : Gradient elution in flash chromatography minimizes byproduct contamination .

Q. How does temperature affect the stability of this compound?

Accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) reveal degradation pathways. For analogs, –20°C storage preserves integrity for >3 years, while –80°C is recommended for solutions to prevent hydrolysis/oxidation . Thermal gravimetric analysis (TGA) can quantify decomposition thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。